1,4-Dioxacycloheptadecane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxacycloheptadecane-2,3-dione is a macrocyclic compound with the molecular formula C15H26O4. . This compound is characterized by its large ring structure, which contributes to its unique chemical properties and applications.
Preparation Methods
1,4-Dioxacycloheptadecane-2,3-dione can be synthesized through various methods. One common synthetic route involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1,4-Dioxacycloheptadecane-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
Scientific Research Applications
1,4-Dioxacycloheptadecane-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular recognition and binding.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the fragrance industry for its musk-like odor and stability.
Mechanism of Action
The mechanism of action of 1,4-Dioxacycloheptadecane-2,3-dione involves its interaction with molecular targets through non-covalent bonding. The compound’s large ring structure allows it to fit into specific binding sites on target molecules, facilitating various biochemical processes. The pathways involved often include receptor-ligand interactions and enzyme inhibition .
Comparison with Similar Compounds
1,4-Dioxacycloheptadecane-2,3-dione is unique among macrocyclic compounds due to its specific ring size and functional groups. Similar compounds include:
Musk ketone: Another synthetic musk with a different ring structure and functional groups.
Musk xylene: A nitro musk with a distinct aromatic ring system.
Musk ambrette: Known for its strong odor and different chemical structure.
These compounds share some similarities in their use as fragrance ingredients but differ significantly in their chemical properties and applications.
Properties
CAS No. |
93777-33-4 |
---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
1,4-dioxacycloheptadecane-2,3-dione |
InChI |
InChI=1S/C15H26O4/c16-14-15(17)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-14/h1-13H2 |
InChI Key |
SFDQLZJCABIQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCOC(=O)C(=O)OCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.